molecular formula C12H10N2O3 B2825047 N-(4-acetylphenyl)isoxazole-5-carboxamide CAS No. 941957-58-0

N-(4-acetylphenyl)isoxazole-5-carboxamide

Cat. No. B2825047
CAS RN: 941957-58-0
M. Wt: 230.223
InChI Key: BFFLSNBCLNYOSO-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)isoxazole-5-carboxamide” is a compound that belongs to the class of isoxazole derivatives . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . These compounds have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1H-NMR and 13C-NMR spectroscopy and element analysis .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-acetylphenyl)isoxazole-5-carboxamide is used in the synthesis of various chemical compounds. For instance, 4-Amino-5-benzoyl(acetyl)isoxazole-3-carboxamides are prepared through a process involving cyclization of α-hydroxyimino nitriles O-alkylated with bromoacetophenones. This process enhances the purity of the target isoxazoles (Kislyi, Danilova, & Semenov, 2005).

Biological Evaluation and Potential Therapeutic Applications

  • This compound derivatives have been synthesized and evaluated for their potential therapeutic applications. For example, some synthesized chlorinated compounds demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. These findings suggest the potential of these compounds in cancer treatment (Fahim & Shalaby, 2019).

Anticancer Activity

  • Research on this compound derivatives has also identified compounds with significant anticancer properties. For instance, a study on new thiophene derivatives synthesized by the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents found that these compounds show promising inhibitory activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Atta & Abdel‐Latif, 2021).

Potential in Pain Management

  • Some isoxazole carboxamide derivatives, including those related to this compound, have been synthesized and evaluated for their analgesic activity. Studies indicate these compounds exhibit moderate analgesic potential, suggesting their potential use in pain management (Bibi, Nadeem, Abbas, & Arif, 2019).

Miscellaneous Applications

  • This compound and its derivatives find applications in various other fields such as the synthesis of photoactive polyamides and as potential inhibitors in enzyme studies (Mallakpour & Rafiee, 2007).

Future Directions

Isoxazole and its derivatives have the potential for the development of novel anticancer agents . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This study has provided data that will form the basis of further studies that aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

properties

IUPAC Name

N-(4-acetylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)9-2-4-10(5-3-9)14-12(16)11-6-7-13-17-11/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLSNBCLNYOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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